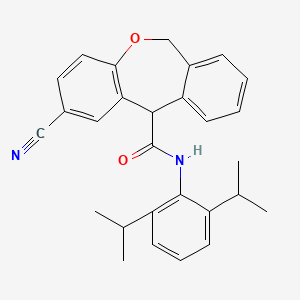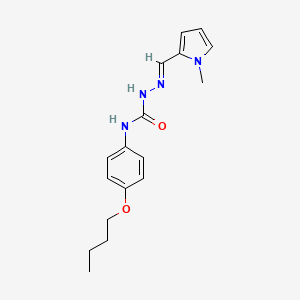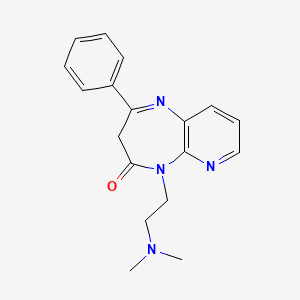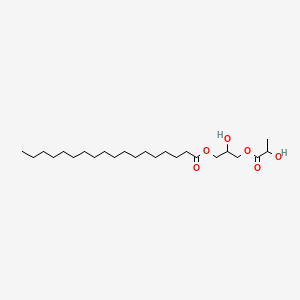
Morpholine, 4-((5-(((butylamino)carbonyl)amino)-3-methyl-4-isothiazolyl)carbonyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morpholine, 4-((5-(((butylamino)carbonyl)amino)-3-methyl-4-isothiazolyl)carbonyl)- is a complex organic compound that features a morpholine ring substituted with a butylamino group and an isothiazolyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of morpholine derivatives typically involves the reaction of amino alcohols with α-haloacid chlorides, followed by cyclization and reduction reactions . For the specific compound , the synthetic route may involve the following steps:
Coupling Reaction: The initial step involves the coupling of an amino alcohol with an α-haloacid chloride to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the morpholine ring.
Reduction: The final step involves the reduction of the intermediate to yield the desired morpholine derivative.
Industrial Production Methods
Industrial production of morpholine derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of transition metal catalysis, such as palladium or copper, can facilitate the cyclization and reduction steps .
Analyse Des Réactions Chimiques
Types of Reactions
Morpholine derivatives can undergo various chemical reactions, including:
Oxidation: Morpholine derivatives can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert morpholine derivatives to their corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the morpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of morpholine derivatives typically yields N-oxides, while reduction reactions produce amines .
Applications De Recherche Scientifique
Morpholine derivatives have a wide range of applications in scientific research:
Chemistry: They are used as intermediates in the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of morpholine derivatives involves their interaction with specific molecular targets and pathways. For example, some morpholine derivatives act as enzyme inhibitors by binding to the active site of the enzyme and preventing its normal function. Others may interact with cellular receptors, modulating signal transduction pathways and exerting their biological effects .
Comparaison Avec Des Composés Similaires
Morpholine derivatives can be compared with other heterocyclic compounds such as piperazines and pyrrolidines. While all these compounds contain nitrogen atoms in their ring structures, morpholine derivatives are unique due to the presence of both amine and ether functional groups. This dual functionality allows for a wider range of chemical reactions and applications .
List of Similar Compounds
Piperazine: A heterocyclic compound with two nitrogen atoms in a six-membered ring.
Pyrrolidine: A five-membered ring containing one nitrogen atom.
Thiazolidine: A five-membered ring containing both sulfur and nitrogen atoms.
Morpholine derivatives stand out due to their unique chemical properties and diverse applications, making them valuable compounds in various fields of research and industry.
Propriétés
Numéro CAS |
154807-49-5 |
|---|---|
Formule moléculaire |
C14H22N4O3S |
Poids moléculaire |
326.42 g/mol |
Nom IUPAC |
1-butyl-3-[3-methyl-4-(morpholine-4-carbonyl)-1,2-thiazol-5-yl]urea |
InChI |
InChI=1S/C14H22N4O3S/c1-3-4-5-15-14(20)16-12-11(10(2)17-22-12)13(19)18-6-8-21-9-7-18/h3-9H2,1-2H3,(H2,15,16,20) |
Clé InChI |
UDXRJZZJWWBZSH-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC(=O)NC1=C(C(=NS1)C)C(=O)N2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



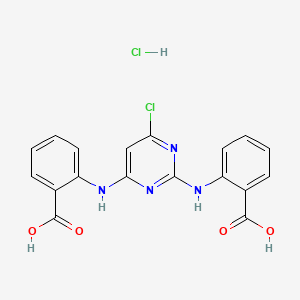


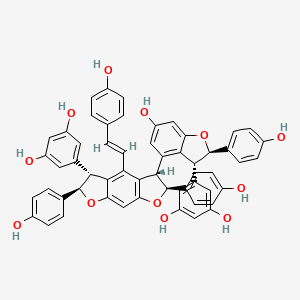
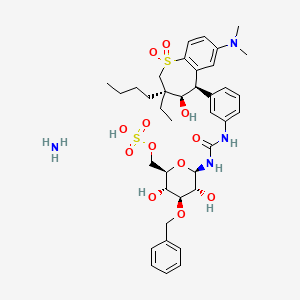
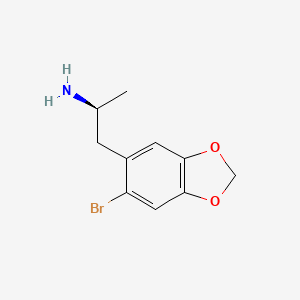

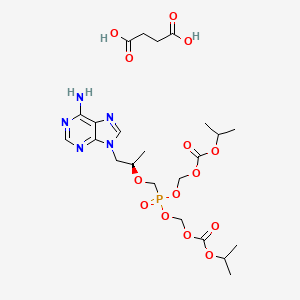
![4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;N'-[2-(diethylamino)ethyl]-4-ethoxybenzenecarboximidamide](/img/structure/B12774427.png)
